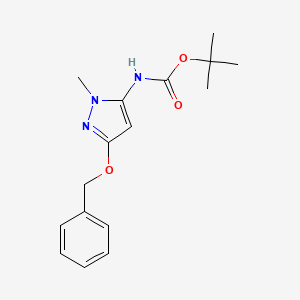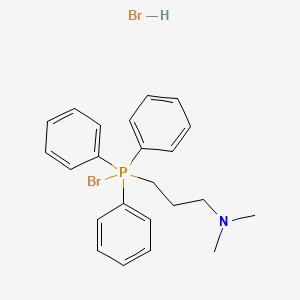
(3-Dimethylaminopropyl)triphenylphosphonium bromide hbr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide is a chemical compound with the molecular formula C23H28Br2NP. It is commonly used in organic synthesis and has applications in various scientific fields. The compound is known for its role in the preparation of other chemical entities and its reactivity in different types of chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide typically involves the reaction of triphenylphosphine with 3-dimethylaminopropyl bromide in the presence of hydrobromic acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce corresponding phosphine oxides .
Applications De Recherche Scientifique
(3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and other proteins, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the dimethylaminopropyl group.
Triphenylphosphine hydrobromide: Lacks the dimethylaminopropyl group and is used as a source of anhydrous hydrobromic acid.
Uniqueness
(3-Dimethylaminopropyl)triphenylphosphonium bromide hydrobromide is unique due to its specific functional groups, which confer distinct reactivity and applications. The presence of the dimethylaminopropyl group allows for unique interactions in chemical and biological systems, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C23H28Br2NP |
|---|---|
Poids moléculaire |
509.3 g/mol |
Nom IUPAC |
3-[bromo(triphenyl)-λ5-phosphanyl]-N,N-dimethylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C23H27BrNP.BrH/c1-25(2)19-12-20-26(24,21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H |
Clé InChI |
IDLDFSSJOJMZDV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



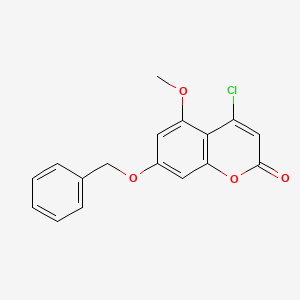
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)
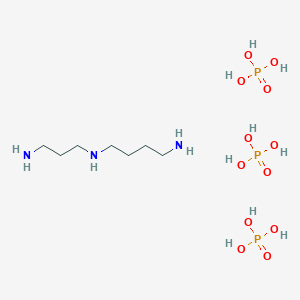
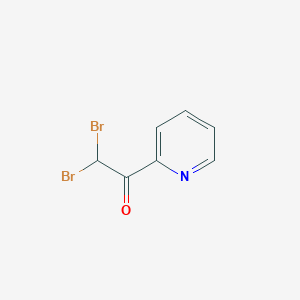

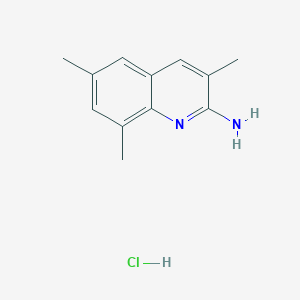


![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
